

An In-Depth Technical Guide to 2-Isopropoxyaniline (CAS: 29026-74-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropoxyaniline

Cat. No.: B1215334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Alkoxy Anilines in Modern Synthesis

2-Isopropoxyaniline, a substituted aniline derivative, represents a class of versatile chemical intermediates that are crucial in the synthesis of complex organic molecules. While aniline itself is a well-known potential "structural alert" in drug discovery due to its propensity for metabolic activation into reactive species, the strategic introduction of substituents like the isopropoxy group can modulate its electronic and steric properties. This guide provides a comprehensive technical overview of **2-Isopropoxyaniline**, covering its physicochemical characteristics, synthesis, safety considerations, and its role as a building block in the development of pharmaceuticals and other specialized chemicals. For drug development professionals, understanding the nuances of such intermediates is key to designing molecules with improved metabolic stability and desirable pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. **2-Isopropoxyaniline** is characterized by the following properties:

Property	Value	Reference
CAS Number	29026-74-2	
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	
Physical Form	Solid	
Melting Point	139-141 °C	[1]
Boiling Point	~273.23 °C (rough estimate)	[1]
Density	~1.0406 g/cm ³ (rough estimate)	[1]
pKa	~5.17 (Predicted)	[1]

Note: Some sources may describe this compound as a brown to black liquid, which could be attributed to impurities or the presence of its hydrochloride salt form.[\[1\]](#)

Synthesis and Manufacturing

The primary industrial synthesis of **2-Isopropoxyaniline** involves a two-step process, starting from a readily available precursor. This pathway is favored for its efficiency and scalability.

[Click to download full resolution via product page](#)

*A general synthetic workflow for **2-Isopropoxyaniline**.*

Experimental Protocol: Catalytic Hydrogenation of 1-Isopropoxy-2-nitrobenzene

The following protocol outlines a general procedure for the synthesis of **2-Isopropoxyaniline**.
[\[1\]](#)

- **Dissolution:** Dissolve 1-isopropoxy-2-nitrobenzene (e.g., 5.00 g, 27.5 mmol) in methanol in a suitable hydrogenation vessel.
- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
- **Hydrogenation:** Subject the mixture to catalytic hydrogenation under hydrogen pressure (e.g., 60 psi) with agitation until the reaction is complete (monitored by TLC or GC).
- **Filtration:** Upon reaction completion, carefully filter the mixture to remove the Pd/C catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield **2-Isopropoxyaniline**. The product is typically obtained as a brown oil.
- **Confirmation:** The structure of the product can be confirmed by ^1H NMR and mass spectrometry. For example, the mass spectrum (DCI/NH₃) would show m/e 152 (M + H)⁺.^[1]

Applications in Synthesis

Alkoxy anilines, including **2-isopropoxyaniline** and its isomers, are valuable intermediates in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries.^{[2][3]}

Pharmaceutical Intermediates

While specific blockbuster drugs directly synthesized from **2-isopropoxyaniline** are not prominently documented in publicly available literature, its structural motif is relevant to medicinal chemistry. The isopropoxy group can serve to block a potential site of metabolism and influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The broader class of isopropoxyanilines is utilized in the production of various therapeutic agents, including antipsychotics, antidepressants, and antihypertensive agents.^[2] The aniline moiety provides a reactive handle for a variety of chemical transformations, such as N-alkylation, acylation, and diazotization, allowing for its incorporation into more complex molecular scaffolds.

[Click to download full resolution via product page](#)

*Logical flow of utilizing **2-Isopropoxyaniline** in drug synthesis.*

Agrochemical Synthesis

Similar to their role in pharmaceuticals, isopropoxyanilines serve as precursors in the manufacturing of herbicides and other agrochemicals.^[2] The specific substitution pattern on the aniline ring is a key determinant of the final product's biological activity.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and quality of **2-Isopropoxyaniline** used in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Technique	Purpose	Key Considerations
¹ H NMR	Structural elucidation and confirmation.	The spectrum should show characteristic peaks for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons.
GC-MS	Purity assessment and identification of volatile impurities.	A suitable column and temperature program should be selected to achieve good separation of the main component from any potential byproducts or starting materials.
HPLC	Quantification and purity determination.	A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for method development.
FTIR	Identification of functional groups.	Expect to see characteristic absorption bands for the N-H stretches of the amine and the C-O stretch of the ether.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling **2-Isopropoxyaniline**.

Hazard Identification:

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning

- Hazard Statements: H302 (Harmful if swallowed)
- Hazard Class: Irritant[1]

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Protect from light.[1]

Conclusion

2-Isopropoxyaniline (CAS: 29026-74-2) is a valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its synthesis via the catalytic hydrogenation of 1-isopropoxy-2-nitrobenzene is a well-established and scalable method. While handling this compound requires adherence to standard safety protocols for irritants, its utility as a building block for introducing the isopropoxy aniline moiety into larger structures is undeniable. For drug development professionals, the strategic use of such substituted anilines can be a key tool in modulating the properties of lead compounds to enhance their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-isopropoxyaniline CAS#: 29026-74-2 [amp.chemicalbook.com]

- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Isopropoxyaniline (CAS: 29026-74-2)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215334#2-isopropoxyaniline-cas-number-29026-74-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com